3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research:
Industrial Applications: The compound is also studied for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-[(1′S)-2′-(3-fluorobenzoyl)-1′-(hydroxymethyl)-7′-methoxy-1′,2′,3′,9′-tetrahydro-1H-spiro[azetidine-3,4′-β[carbolin]-1-yl]ethanone: This compound shares structural similarities with 3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine and is studied for its potential biological activities.
Pyridazine Derivatives: Various pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20FN3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20FN3O2/c20-16-4-2-1-3-15(16)19(24)23-10-9-13(11-23)12-25-18-8-7-17(21-22-18)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 |
InChI Key |
PILSBLBBXDWZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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